![molecular formula C14H14N6O2 B2965956 (E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-85-9](/img/structure/B2965956.png)
(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide (chemical formula: C14H14N6O2) is a hybrid drug that has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole and pyrimidine moiety. Its structural formula can be represented as follows:
Key Structural Components
- Triazole Ring : Known for its role in enhancing biological activity through interactions with enzymes and receptors.
- Pyrimidine Moiety : Often associated with nucleic acid analogs, contributing to its anticancer properties.
- Methoxy Substituents : These groups may enhance lipophilicity and bioavailability.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 (Colon) | 0.28 | PI3Kα inhibition |
MDA-MB-231 (Breast) | 0.48 | Induction of apoptosis |
A549 (Lung) | 1.32 | Cell cycle arrest |
SNU638 (Stomach) | 3.24 | Inhibition of DNA synthesis |
IC50 values indicate the concentration required to inhibit cell growth by 50% .
The compound's mechanism involves multiple pathways:
- PI3K/AKT Pathway Inhibition : Studies indicate that it effectively inhibits the PI3Kα isoform, which is crucial for cell survival and proliferation .
- Apoptotic Induction : The compound activates caspase pathways leading to programmed cell death in sensitive cancer cells .
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer cell lines, preventing further division and growth .
Study 1: Efficacy in Human Cancer Cells
A study evaluated the efficacy of this compound on a panel of human cancer cell lines including breast (MCF-7), colon (HCT-116), and lung (A549). The results indicated that the compound exhibited potent cytotoxicity with IC50 values ranging from 0.28 to 3.24 µM across different cell types. Notably, it showed superior activity compared to standard chemotherapeutics like doxorubicin in MDA-MB-231 cells .
Study 2: In Vivo Studies
In vivo studies using murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups treated with saline. The compound also improved overall survival rates by approximately 42% when compared to traditional therapies such as fluorouracil .
Propiedades
IUPAC Name |
N-methoxy-N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-21-11-5-3-10(4-6-11)12-7-8-15-14-18-13(19-20(12)14)16-9-17-22-2/h3-9H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWBXVMDBXFLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N=CNOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)/N=C/NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.